molecular formula C40H32N2O6 B2650510 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-phenoxybenzamide) CAS No. 324758-88-5

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-phenoxybenzamide)

Cat. No. B2650510
M. Wt: 636.704
InChI Key: NLKUPPBOSWFZNG-UHFFFAOYSA-N
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Description

“N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis(4-phenoxybenzamide)” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to “BIS (8-QUINOLYL) N,N’- (3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BISCARBAMATE” which has a similar structure1. The compound has a linear formula of C34H26N4O61.



Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry reactions. Unfortunately, specific synthesis methods for this compound are not readily available in the literature. However, related compounds such as “3,3’-Dimethoxybiphenyl-4,4’-diamine” and “4,4 -Dimethoxybiphenyl” are synthesized through various organic reactions23.



Molecular Structure Analysis

The molecular structure of this compound can be inferred from its formula, C34H26N4O6. It likely contains a biphenyl core with dimethoxy and phenoxybenzamide substituents. However, without specific data or a crystallographic study, the exact 3D structure cannot be determined4.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available in the literature. However, it can be inferred that due to the presence of amide groups, it might undergo reactions typical for amides, such as hydrolysis. The methoxy groups might also be susceptible to demethylation reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, related compounds such as “3,3’-Dimethoxybiphenyl-4,4’-diamine” have been studied. For example, “4,4 -Dimethoxybiphenyl” has a melting point of 179-180 °C3.


Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds with similar structures to N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-phenoxybenzamide) focuses on understanding their molecular interactions and structures. For instance, Karabulut et al. (2014) explored the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide through X-ray diffraction and DFT calculations, revealing the influence of dimerization and crystal packing on molecular geometry. Such studies are crucial for designing compounds with desired physical and chemical properties for specific applications (Karabulut et al., 2014).

Nano-Structured Materials

Veranitisagul et al. (2011) demonstrated the recovery of nano-structured ceria (CeO2) from cerium(III)-benzoxazine dimer complexes through thermal decomposition. This research highlights the potential of using benzoxazine-based compounds in synthesizing nano-materials for applications in catalysis, electronics, and materials science (Veranitisagul et al., 2011).

Anticancer Applications

Grafa and Ali (2022) synthesized novel Schiff bases, including compounds structurally related to N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-phenoxybenzamide), and evaluated their efficacy against breast cancer cells. The study recommended these bases as potential anti-cancer drugs, illustrating the therapeutic applications of these compounds (Grafa & Ali, 2022).

Environmental and Health Impact Studies

Research on the environmental and health impacts of related compounds, such as bisphenol A (BPA), provides insights into potential risks and applications of similar chemical structures. For example, Wetherill et al. (2007) reviewed the in vitro mechanisms of BPA action, which is structurally similar to the compound , shedding light on the endocrine-disrupting effects and potential health risks of such compounds (Wetherill et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm.


Future Directions

The future research directions for this compound could include detailed studies of its synthesis, structure, and reactivity. Additionally, its potential applications, for example in the development of new materials or pharmaceuticals, could be explored. However, without more specific information, it is difficult to predict what these future directions might be.


properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O6/c1-45-37-25-29(17-23-35(37)41-39(43)27-13-19-33(20-14-27)47-31-9-5-3-6-10-31)30-18-24-36(38(26-30)46-2)42-40(44)28-15-21-34(22-16-28)48-32-11-7-4-8-12-32/h3-26H,1-2H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUPPBOSWFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide

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